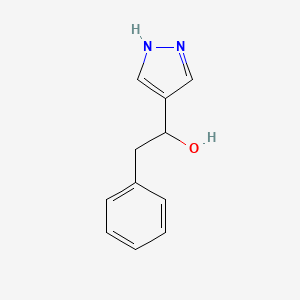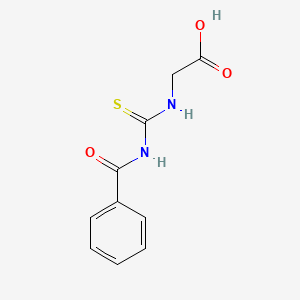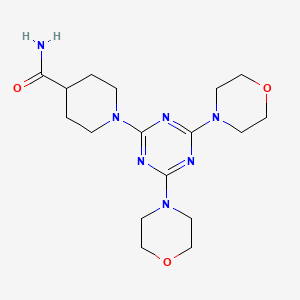
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyrazoles. It is characterized by a phenyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety.
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol are muscarinic receptors , specifically the M1 and M3 subtypes . These receptors play a crucial role in the cholinergic-nitric oxide signaling pathway, which is involved in various physiological processes, including cardiovascular function .
Biochemical Pathways
The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in the regulation of cardiovascular function. The compound’s interaction with the muscarinic receptors leads to a series of downstream effects, including a reduction in vascular tension and a concentration-dependent relaxation .
Pharmacokinetics
The compound has been administered by both intravenous and intracerebroventricular routes in experimental settings . These routes of administration suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Biochemische Analyse
Biochemical Properties
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as nitric oxide synthase and muscarinic receptors . These interactions are crucial as they can modulate the activity of these enzymes, leading to various physiological effects. For instance, the compound’s interaction with muscarinic receptors can influence cholinergic signaling pathways, which are vital for numerous cellular functions.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. In particular, its influence on cholinergic-nitric oxide signaling pathways can lead to changes in cellular activities such as vasodilation and neurotransmission . Additionally, the compound can affect gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to muscarinic receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in intracellular signaling cascades, ultimately affecting cellular functions. Furthermore, the compound’s interaction with nitric oxide synthase can modulate the production of nitric oxide, a critical signaling molecule in various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound in vitro and in vivo has revealed sustained impacts on cellular signaling and function, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects such as vasodilation and reduced blood pressure . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide . This interaction can affect metabolic flux and the levels of various metabolites. Additionally, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular compartments to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with its target enzymes and receptors within the appropriate cellular context, thereby modulating their activity and influencing cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-phenyl-1H-pyrazole with an appropriate ethan-1-ol derivative. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with 1H-pyrazole-4-carbaldehyde, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone, while reduction can produce 2-Phenyl-1-(1H-pyrazol-4-yl)ethane .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1H-pyrazole: Lacks the ethan-1-ol moiety but shares the pyrazole and phenyl structure.
1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol: A choline analog with similar pharmacological properties.
Uniqueness
2-Phenyl-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific combination of a phenyl group, pyrazole ring, and ethan-1-ol moiety, which contributes to its distinct chemical reactivity and biological activity. Its ability to modulate muscarinic receptors and influence cardiovascular function sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-phenyl-1-(1H-pyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(10-7-12-13-8-10)6-9-4-2-1-3-5-9/h1-5,7-8,11,14H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOCCALMODOZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CNN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2869784.png)

![2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)


![3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)







![N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2869807.png)
